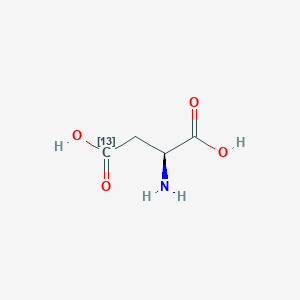

(2S)-2-amino(413C)butanedioic acid

Übersicht

Beschreibung

(2S)-2-amino(413C)butanedioic acid is an isotope-labeled analog of L-aspartic acid, where the carbon at the fourth position is replaced by the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S)-2-amino(413C)butanedioic acid can be synthesized through various methods, including the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation . This method involves the use of specific reagents and conditions to ensure the incorporation of the carbon-13 isotope at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to achieve high isotopic purity and yield. The process may include steps such as isotope exchange reactions and the use of labeled precursors .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino(413C)butanedioic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

L-aspartic acid plays a crucial role in several metabolic pathways:

- Neurotransmission : It functions as a neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal excitability.

- Protein Synthesis : As a building block of proteins, it is integral to the synthesis of enzymes and structural proteins.

- Metabolic Pathways : It is involved in the urea cycle and the synthesis of other amino acids, such as L-arginine and L-ornithine, which are essential for various physiological functions.

Therapeutic Applications

L-aspartic acid has been studied for its potential therapeutic benefits:

- Neuroprotective Effects : Research indicates that L-aspartic acid may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it can enhance cognitive function and memory retention in animal models .

- Fatigue Reduction : Some studies suggest that supplementation with L-aspartic acid may help reduce fatigue and improve athletic performance by enhancing energy metabolism during exercise .

- Hormonal Regulation : It has been observed to influence the secretion of hormones such as testosterone, making it a subject of interest for studies related to reproductive health and muscle growth .

Industrial Applications

L-aspartic acid is widely used in various industries:

- Food Industry : It serves as a flavor enhancer and is often used in the production of artificial sweeteners like aspartame. Its ability to enhance taste without adding calories makes it popular in low-calorie food products .

- Pharmaceuticals : The compound is utilized in the formulation of nutritional supplements and pharmaceuticals aimed at improving cognitive function and physical performance.

- Agriculture : It is also employed as a fertilizer additive to promote plant growth by enhancing nutrient absorption .

Neuroprotective Research

A study published in the Journal of Neural Transmission explored the effects of L-aspartic acid on cognitive function in animal models. The researchers found that administration of L-aspartic acid improved memory retention and learning capabilities, suggesting its potential use in treating cognitive decline associated with aging .

Athletic Performance Enhancement

Research conducted by scientists at a sports nutrition conference demonstrated that athletes who supplemented with L-aspartic acid experienced significant improvements in endurance and reduced perceived exertion during high-intensity workouts. This study highlights its application as a performance-enhancing supplement for athletes .

Hormonal Influence

A clinical trial examined the effects of L-aspartic acid on testosterone levels in men. Results indicated that supplementation led to increased testosterone production, which could have implications for muscle growth and overall male reproductive health .

Wirkmechanismus

(2S)-2-amino(413C)butanedioic acid exerts its effects by participating in various biochemical pathways. It acts as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It also plays a role in the Krebs cycle, promoting energy production through its metabolism . The molecular targets and pathways involved include enzymes and transporters that facilitate the incorporation and utilization of aspartic acid in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Aspartic acid-13C4: An isotope-labeled analog with all four carbons replaced by carbon-13.

L-Aspartic acid-13C4,15N: An analog with both carbon-13 and nitrogen-15 isotopes.

L-Aspartic acid-2-13C: An analog with the carbon at the second position replaced by carbon-13.

Uniqueness

(2S)-2-amino(413C)butanedioic acid is unique due to its specific labeling at the fourth carbon position, which allows for targeted studies of this particular site in various biochemical and chemical processes. This specificity makes it a valuable tool for researchers looking to understand the detailed mechanisms and pathways involving aspartic acid .

Biologische Aktivität

(2S)-2-amino(413C)butanedioic acid, commonly referred to as 2-amino-4-methylbutanoic acid or 2-amino-3-methylbutanoic acid , is an amino acid derivative with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

- CAS Number : 25240306

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It has been identified as a selective agonist for metabotropic glutamate receptors, particularly mGlu6, which are involved in modulating synaptic transmission and neuroprotection.

Key Mechanisms:

- Neurotransmitter Modulation : Acts on glutamate receptors, influencing excitatory neurotransmission.

- Neuroprotection : Exhibits potential protective effects against neurodegenerative processes by modulating oxidative stress and inflammatory responses.

Biological Activities

- Neuroprotective Effects : Studies indicate that this compound can reduce neuronal cell death in models of neurodegeneration. Its agonistic action on mGlu6 receptors has been linked to decreased excitotoxicity and improved neuronal survival rates.

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially beneficial in conditions characterized by excessive inflammation such as neuroinflammatory diseases.

- Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby mitigating oxidative stress which is a common pathway in various diseases.

Table 1: Summary of Research Findings on this compound

Potential Therapeutic Applications

The diverse biological activities suggest several therapeutic applications for this compound:

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Inflammatory Disorders : The anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.

- Metabolic Disorders : Given its role in metabolic pathways, it may have applications in managing metabolic syndrome and related disorders.

Eigenschaften

IUPAC Name |

(2S)-2-amino(413C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583963 | |

| Record name | L-(4-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-98-1 | |

| Record name | L-(4-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81201-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.